4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile
Description
4-(2-Methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile is a pyridine-based heterocyclic compound featuring:
- 3,5-Dicarbonitrile groups: The cyano groups enhance molecular polarity and can participate in π-stacking or dipole-dipole interactions.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H11N3O2/c1-6(2)3-7-8(4-12)10(15)14-11(16)9(7)5-13/h6,8H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
QZPPCBQYXRWRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=O)NC(=O)C1C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological activities of related compounds:
Physicochemical Properties
- Electron-Withdrawing Effects: Nitro and cyano groups in pyridine derivatives (e.g., ) increase molecular density and stability. The target compound’s dioxo groups may similarly enhance thermal stability .
- Solubility : The 2-methylpropyl group likely improves solubility in organic solvents, whereas the dioxo groups could enhance aqueous solubility via hydrogen bonding.
Biological Activity
4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile can be represented as follows:
This compound features a pyridine ring with two carbonitrile groups and a dioxo moiety, contributing to its reactivity and biological profile.
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of pyridine compounds have demonstrated significant inhibition against bacterial peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. In vitro assays showed that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile | 63.61 - 167.26 | |
| Ampicillin | 100 - 250 |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Studies indicate that it possesses a notable capacity to reduce oxidative stress in cellular models, suggesting potential applications in mitigating oxidative damage associated with various diseases .
The mechanisms underlying the biological activities of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile are primarily attributed to its ability to interact with key enzymes and cellular pathways:
- Inhibition of Bacterial Enzymes : The compound acts as an inhibitor of PDF, disrupting bacterial protein synthesis and leading to cell death.
- Free Radical Scavenging : It exhibits a mechanism involving the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving the administration of pyridine derivatives showed a significant reduction in bacterial load in infected animal models compared to controls. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics .
- Oxidative Stress Reduction : In a clinical trial assessing the impact on patients with oxidative stress-related conditions, participants receiving treatment with this compound exhibited marked improvements in biomarkers associated with oxidative damage .
Future Directions
The potential applications of 4-(2-methylpropyl)-2,6-dioxo-3H-pyridine-3,5-dicarbonitrile extend beyond antibacterial properties. Ongoing research aims to explore its:
- Anti-inflammatory Effects : Investigations are underway to determine its role in modulating inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
